molecular formula C20H15N3O B5396873 3-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine

3-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B5396873
M. Wt: 313.4 g/mol
InChI Key: XBULJJWRPUAXCB-UHFFFAOYSA-N
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Description

3-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring and a biphenyl group

Properties

IUPAC Name

5-[(4-phenylphenyl)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O/c1-2-5-16(6-3-1)17-10-8-15(9-11-17)13-19-22-20(23-24-19)18-7-4-12-21-14-18/h1-12,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBULJJWRPUAXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under dehydrating conditions.

    Attachment of the biphenyl group: The biphenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a biphenyl boronic acid and a halogenated oxadiazole intermediate.

    Formation of the pyridine ring: The final step involves the formation of the pyridine ring, which can be achieved through various methods, including cyclization reactions or the use of pyridine derivatives as starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups.

Scientific Research Applications

3-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: It is explored for its use in the development of advanced materials, including organic semiconductors and light-emitting diodes.

    Organic Synthesis: The compound serves as a versatile building block in the synthesis of more complex molecules, enabling the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(phenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine
  • 3-[5-(naphthylmethyl)-1,2,4-oxadiazol-3-yl]pyridine
  • 3-[5-(benzyl)-1,2,4-oxadiazol-3-yl]pyridine

Uniqueness

3-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to the presence of the biphenyl group, which can enhance its ability to interact with biological targets and improve its physicochemical properties

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